molecular formula C20H16N6O2 B13646283 1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide

1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide

Cat. No.: B13646283
M. Wt: 372.4 g/mol
InChI Key: ZSGPNJXCELMNEM-UHFFFAOYSA-N
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Description

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide is a complex organic compound that features a unique structure combining elements of benzimidazole, pyrrole, and indole. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide as a solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For example, it may bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide is unique due to its complex structure, which combines elements of benzimidazole, pyrrole, and indole

Properties

Molecular Formula

C20H16N6O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H16N6O2/c21-18-17(19-23-14-7-3-4-8-15(14)24-19)16(27)10-26(18)25-20(28)12-9-22-13-6-2-1-5-11(12)13/h1-9,21-22,27H,10H2,(H,23,24)(H,25,28)

InChI Key

ZSGPNJXCELMNEM-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5N4)O

Origin of Product

United States

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